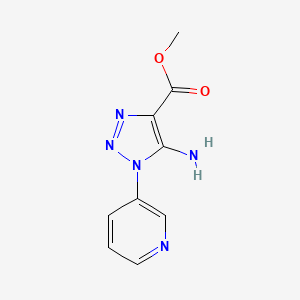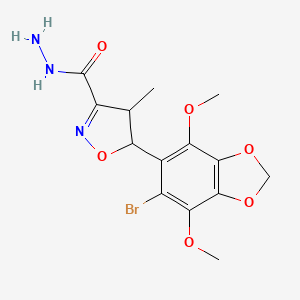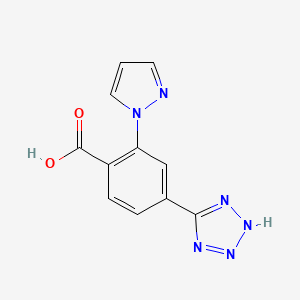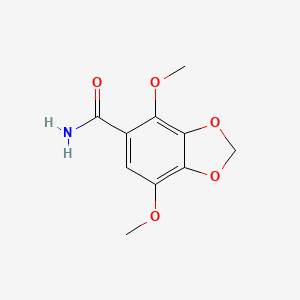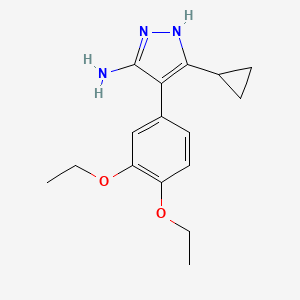
3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a diethoxyphenyl group, and a pyrazol-5-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the diethoxyphenyl derivative. One common approach is the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with cyclopropylamine under acidic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted pyrazoles or other heterocyclic compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-Cyclopropyl-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
4-(3,4-Diethoxyphenyl)-1H-pyrazol-5-amine
3-Cyclopropyl-1H-pyrazol-5-amine
Uniqueness: 3-Cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. This compound's unique structure allows for distinct interactions with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-20-12-8-7-11(9-13(12)21-4-2)14-15(10-5-6-10)18-19-16(14)17/h7-10H,3-6H2,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTLIKVGAZMHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(NN=C2N)C3CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
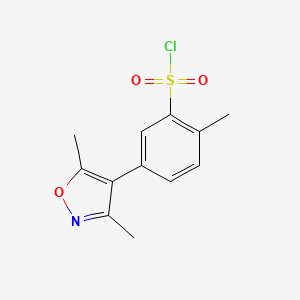
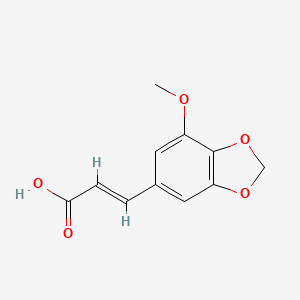
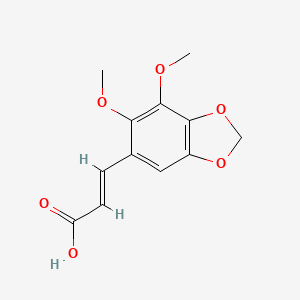
![4,5-DIMETHOXY-6-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE](/img/structure/B7816795.png)
![{5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL](/img/structure/B7816806.png)
![Ethyl 5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7816813.png)
![Ethyl 5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7816817.png)
![[(2S,3S)-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-OXOTETRAHYDRO-2-FURANYL]METHYL BENZOATE](/img/structure/B7816819.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]quinoline-4-carboxylate](/img/structure/B7816823.png)
